

# **ENMD-2076 in Platinum-Resistant Ovarian Cancer: A Comparative Efficacy Guide**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of ENMD-2076 with alternative treatments for platinum-resistant ovarian cancer. The data presented is based on published clinical trial results to facilitate an objective evaluation of the therapeutic landscape.

## Comparative Efficacy of Treatments for Platinum-Resistant Ovarian Cancer

The following tables summarize the quantitative efficacy data from key clinical trials of ENMD-2076 and standard-of-care therapies in patients with platinum-resistant ovarian cancer.



| Treatment                                       | Clinical<br>Trial               | Number of<br>Patients | Overall<br>Response<br>Rate<br>(ORR) | Median Progressi on-Free Survival (PFS) (months) | Progressi<br>on-Free<br>Survival<br>(PFS)<br>Rate at 6<br>Months | Median Overall Survival (OS) (months)        |
|-------------------------------------------------|---------------------------------|-----------------------|--------------------------------------|--------------------------------------------------|------------------------------------------------------------------|----------------------------------------------|
| ENMD-<br>2076                                   | NCT01104<br>675 (Phase<br>II)   | 64                    | 6.3% (4 Partial Responses )          | 3.6                                              | 22%                                                              | Not Reached (at time of final PFS analysis)  |
| Bevacizum<br>ab +<br>Chemother<br>apy           | AURELIA<br>(Phase III)          | 179                   | 27.3%                                | 6.7                                              | Not<br>Reported                                                  | 16.6                                         |
| Chemother apy Alone                             | AURELIA<br>(Phase III)          | 182                   | 11.8%                                | 3.4                                              | Not<br>Reported                                                  | 13.3                                         |
| Weekly<br>Paclitaxel                            | Phase III                       | 30                    | 27%                                  | 7.0                                              | Not<br>Reported                                                  | 15.5                                         |
| Pegylated<br>Liposomal<br>Doxorubici<br>n (PLD) | Phase III<br>(vs.<br>Topotecan) | 239                   | 19.7%                                | 4.6<br>(Platinum-<br>Resistant<br>Subgroup)      | Not<br>Reported                                                  | 14.1<br>(Platinum-<br>Resistant<br>Subgroup) |
| Topotecan                                       | Phase III<br>(vs. PLD)          | 235                   | 17.0%                                | 4.1<br>(Platinum-<br>Resistant<br>Subgroup)      | Not<br>Reported                                                  | 13.2<br>(Platinum-<br>Resistant<br>Subgroup) |

# Experimental Protocols ENMD-2076 (NCT01104675)

• Study Design: This was an open-label, single-arm, multicenter Phase II study.



- Patient Population: Patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer who were platinum-resistant (disease progression within 6 months of the last platinum-based therapy).
- Inclusion Criteria: Histologically confirmed epithelial ovarian, fallopian tube, or primary peritoneal cancer; platinum-resistant disease; measurable disease by RECIST 1.1; ECOG performance status of 0 or 1.
- Exclusion Criteria: Prior treatment with an Aurora kinase inhibitor; uncontrolled hypertension; significant cardiovascular disease.
- Treatment Regimen: ENMD-2076 administered orally as a single agent.
- Endpoints: The primary endpoint was the progression-free survival (PFS) rate at 6 months.
   Secondary endpoints included overall response rate (ORR), duration of response, and overall survival (OS).

# Bevacizumab with Chemotherapy (AURELIA Trial - NCT00976911)

- Study Design: A randomized, open-label, multicenter Phase III trial.
- Patient Population: Patients with platinum-resistant recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.
- Inclusion Criteria: Progression within 6 months of completing platinum-based therapy;
   measurable or assessable disease.
- Exclusion Criteria: History of bowel obstruction; more than two prior anticancer regimens.
- Treatment Regimen: Patients were randomized to receive either investigator's choice of chemotherapy (pegylated liposomal doxorubicin, weekly paclitaxel, or topotecan) alone or in combination with bevacizumab (10 mg/kg every 2 weeks or 15 mg/kg every 3 weeks).
- Endpoints: The primary endpoint was progression-free survival (PFS). Secondary endpoints included overall response rate (ORR), overall survival (OS), and safety.



### **Weekly Paclitaxel**

- Study Design: A Phase III prospective study comparing weekly paclitaxel to three-weekly paclitaxel.
- Patient Population: Patients with recurrent platinum-resistant ovarian and peritoneal cancer.
- Treatment Regimen: The weekly paclitaxel arm received 80 mg/m² on days 1, 8, and 15, every 28 days for a total of 6 cycles.
- Endpoints: Comparison of survival benefits, objective response rate, and toxicities.

### Pegylated Liposomal Doxorubicin (PLD) and Topotecan

- Study Design: A Phase III, randomized, multicenter, open-label, comparative study.
- Patient Population: Patients with epithelial ovarian carcinoma that recurred after or did not respond to first-line, platinum-based chemotherapy.
- Treatment Regimen: Patients were randomized to receive either PLD 50 mg/m² as a 1-hour infusion every 4 weeks or topotecan 1.5 mg/m²/d for 5 consecutive days every 3 weeks.
- Endpoints: The primary endpoint was progression-free survival. Secondary endpoints included overall response rate and overall survival.

# Signaling Pathways and Mechanism of Action of ENMD-2076

ENMD-2076 is an orally active, multi-targeted kinase inhibitor with a unique profile that impacts key pathways in tumor growth and proliferation: angiogenesis, cell cycle progression, and proliferation. Its primary targets include Aurora A kinase, Vascular Endothelial Growth Factor Receptors (VEGFRs), and Fibroblast Growth Factor Receptors (FGFRs).

#### **Aurora A Kinase Inhibition**

ENMD-2076 selectively inhibits Aurora A kinase, a key regulator of mitosis. Overexpression of Aurora A is common in many cancers and is associated with genetic instability and tumor



progression. By inhibiting Aurora A, ENMD-2076 disrupts the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells.



Click to download full resolution via product page

ENMD-2076 inhibits Aurora A kinase, disrupting mitosis.

### **VEGFR Signaling Inhibition**



ENMD-2076 targets VEGFR2 (KDR), a key receptor in the vascular endothelial growth factor (VEGF) signaling pathway. This pathway is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. By inhibiting VEGFR2, ENMD-2076 blocks downstream signaling cascades, thereby inhibiting tumor angiogenesis and growth.



Click to download full resolution via product page

ENMD-2076 blocks angiogenesis by inhibiting VEGFR2.

### **FGFR Signaling Inhibition**

ENMD-2076 also inhibits Fibroblast Growth Factor Receptors (FGFRs), particularly FGFR1 and FGFR2. The FGF/FGFR signaling pathway is implicated in various cellular processes, including proliferation, survival, and differentiation. Dysregulation of this pathway can contribute to tumorigenesis. Inhibition of FGFRs by ENMD-2076 provides an additional mechanism to suppress tumor growth.





Click to download full resolution via product page

ENMD-2076 inhibits FGFR signaling to reduce tumor growth.

 To cite this document: BenchChem. [ENMD-2076 in Platinum-Resistant Ovarian Cancer: A Comparative Efficacy Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139454#enmd-2076-efficacy-in-platinum-resistant-ovarian-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com